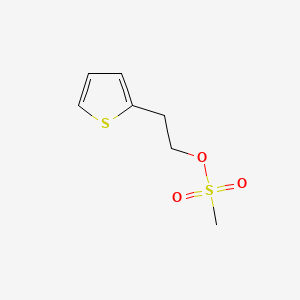

2-(2-Thienyl)ethyl methanesulphonate

説明

Significance within Thiophene (B33073) Derivatives and Methanesulfonate (B1217627) Chemistry

The importance of 2-(2-Thienyl)ethyl methanesulphonate stems from the distinct properties of its two key functional components: the thiophene moiety and the methanesulfonate group.

Thiophene Derivatives: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. manavchem.com This structural motif is of immense interest in medicinal chemistry due to its ability to mimic a benzene (B151609) ring in biological systems, a concept known as bioisosterism. manavchem.com Thiophene derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities. epo.orgpatsnap.com They are key components in drugs with applications as anti-platelet agents, anti-inflammatory drugs, and antipsychotics, among others. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of a drug to its target receptor.

Methanesulfonate Chemistry: The methanesulfonate group (mesylate) is a derivative of methanesulfonic acid. In synthetic organic chemistry, it is renowned as an excellent leaving group. A leaving group is an atom or group of atoms that detaches from a molecule during a chemical reaction. The effectiveness of a leaving group is inversely related to its basicity; weak bases are good leaving groups. The methanesulfonate anion is a very weak base, making it readily displaced by a wide variety of nucleophiles. This high reactivity makes methanesulfonate esters, such as this compound, powerful alkylating agents.

The combination of the biologically significant thiophene ring with the synthetically advantageous methanesulfonate leaving group in a single molecule makes this compound a highly strategic building block in the construction of complex target molecules.

Overview of its Role as a Synthetic Intermediate

The primary role of this compound in organic synthesis is to serve as a precursor for the introduction of the 2-(2-thienyl)ethyl group into a target molecule. This is typically achieved through a nucleophilic substitution reaction where the methanesulfonate group is displaced by a nucleophile.

The synthesis of this compound itself is generally accomplished by the reaction of 2-(2-thienyl)ethanol with methanesulfonyl chloride in the presence of a base. prepchem.com The base, often a tertiary amine like triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction.

A prominent and well-documented application of this compound is in the synthesis of important antiplatelet drugs, namely ticlopidine (B1205844) and clopidogrel. epo.orgepo.org These drugs are crucial in preventing blood clots and are widely prescribed for patients with a history of heart attack or stroke.

In the synthesis of these thienopyridine derivatives, this compound (or its analogous tosylate or benzenesulfonate) is reacted with an appropriate amine. google.comgoogle.com For instance, in a synthetic route to clopidogrel, 2-(2-thienyl)ethyl tosylate, a close relative of the methanesulfonate, is reacted with (+)-α-amino-2-chlorophenylacetic acid methyl ester. This reaction forms a new carbon-nitrogen bond, incorporating the 2-(2-thienyl)ethyl moiety into the precursor of the final drug molecule. Subsequent reaction steps, including a cyclization with formaldehyde (B43269), lead to the formation of the thienopyridine core structure of clopidogrel. google.com

Similarly, in the preparation of ticlopidine, derivatives of 2-(2-thienyl)ethanol, such as the methanesulfonate, are key intermediates. epo.orggoogle.com The methanesulfonate is converted to 2-(2-thienyl)ethylamine, a crucial building block for ticlopidine, by reaction with ammonia (B1221849) or other nitrogen-containing nucleophiles. epo.org

The reactivity of the methanesulfonate group allows for the efficient and high-yielding introduction of the thiophene-containing fragment, making this compound an indispensable tool for medicinal chemists and process chemists involved in the large-scale production of these life-saving medications.

Structure

3D Structure

特性

IUPAC Name |

2-thiophen-2-ylethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S2/c1-12(8,9)10-5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMFRFIVUQTAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210302 | |

| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61380-07-2 | |

| Record name | 2-Thiopheneethanol, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61380-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-thienyl)ethyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Thienyl Ethyl Methanesulphonate

Preparation from 2-(2-Thienyl)ethanol and Methanesulfonyl Chloride

The most common and direct route to 2-(2-Thienyl)ethyl methanesulphonate involves the reaction of 2-(2-Thienyl)ethanol with methanesulfonyl chloride. This reaction, a type of sulfonylation, results in the formation of a sulfonate ester. The general transformation is depicted below:

Reaction Scheme: 2-(2-Thienyl)ethanol + Methanesulfonyl Chloride → this compound + Hydrochloric Acid

This process is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com

Role of Basic Catalysts in Esterification Reactions

The esterification of alcohols with sulfonyl chlorides, such as methanesulfonyl chloride, is effectively facilitated by the presence of a basic catalyst. The primary function of the base is to act as a scavenger for the hydrogen chloride (HCl) that is generated during the reaction. masterorganicchemistry.com This is crucial because the accumulation of acid can lead to unwanted side reactions and can also protonate the starting alcohol, rendering it less nucleophilic.

In some methodologies, inorganic bases such as potassium hydroxide (B78521) (KOH) have been used catalytically. The use of KOH can significantly accelerate the esterification process. rsc.org The choice between an organic or inorganic base often depends on the specific reaction conditions, the solubility of the reactants, and the desired work-up procedure.

A plausible reaction mechanism involves the initial activation of the methanesulfonyl chloride by the basic catalyst, followed by nucleophilic attack from the hydroxyl group of the 2-(2-Thienyl)ethanol.

Optimized Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. Key factors include temperature, reactant stoichiometry, and the presence of impurities, particularly water.

Temperature Control: Mesylation reactions are often exothermic and are typically conducted at reduced temperatures, ranging from 0°C to room temperature, to minimize the formation of byproducts. commonorganicchemistry.com Precise temperature control is essential, especially during the addition of methanesulfonyl chloride.

Stoichiometry: The molar ratio of the reactants and the base is a critical parameter. An excess of the base is generally used to ensure complete neutralization of the generated HCl. A patent for a similar process suggests using the tertiary amine in a molar amount of about 0.9 to 1.1 times the molar amount of the alcohol to achieve high yields and avoid decomposition of the product due to excess base. google.com

Yield Enhancement: The presence of water can be detrimental to the reaction, as it can hydrolyze the methanesulfonyl chloride. Therefore, the use of anhydrous solvents and reagents is crucial for achieving high yields. researchgate.net Furthermore, the choice of catalyst can significantly impact the reaction outcome. Studies on similar sulfonylation reactions have shown that sterically unhindered tertiary amines can be highly effective. researchgate.net The use of a pH-controlled environment, maintaining a pH of around 10, has been shown to prevent the decomposition of sulfonyl chlorides and improve yields in aqueous-organic solvent systems. rsc.org

| Parameter | Optimized Condition | Rationale |

| Temperature | 0°C to Room Temperature | Minimizes side reactions and byproduct formation. commonorganicchemistry.com |

| Base | Triethylamine (B128534), Pyridine (B92270), KOH | Neutralizes HCl byproduct, can act as a nucleophilic catalyst. commonorganicchemistry.comrsc.org |

| Solvent | Anhydrous Dichloromethane (B109758), Acetone | Prevents hydrolysis of methanesulfonyl chloride. commonorganicchemistry.comgoogle.com |

| Purity of Reactants | High, especially low water content | Water can lead to the decomposition of the sulfonyl chloride. researchgate.net |

Solvent Systems and Reaction Environment Influence

The choice of solvent is pivotal in the synthesis of this compound as it influences the solubility of reactants, the reaction rate, and the ease of product isolation. Aprotic solvents are generally preferred to avoid reaction with methanesulfonyl chloride.

Commonly used solvents include chlorinated hydrocarbons like dichloromethane (DCM) and ethers such as tetrahydrofuran (B95107) (THF). Acetone has also been successfully employed as a solvent in the presence of dicyclohexylamine (B1670486) as the base. google.com The solvent's ability to dissolve both the alcohol and the base is important for a homogeneous reaction mixture, which typically leads to faster and more complete reactions.

Alternative Synthetic Routes and Precursor Chemistry

One established method for synthesizing 2-(2-Thienyl)ethanol involves the Grignard reaction of 2-bromothiophene (B119243) with magnesium to form 2-thienylmagnesium bromide, which then reacts with ethylene (B1197577) oxide. uk-cpi.com

Another approach is the Heck coupling reaction of 2-bromothiophene with a suitable ethylene glycol derivative, followed by reduction. acs.org A patent describes a process where 2-bromothiophene is reacted with a compound of formula 4 in the presence of a palladium catalyst to yield an intermediate that is then reduced to 2-(2-thienyl)ethanol. numberanalytics.com This method avoids the use of Grignard reagents and is presented as a milder and more industrially scalable process. numberanalytics.com

A one-pot synthesis of 2-(2-thienyl)ethanol has also been reported, starting from thiophene (B33073) and sodium hydride, followed by reaction with ethylene oxide. researchgate.net

The choice of the synthetic route to 2-(2-Thienyl)ethanol will depend on factors such as the cost of raw materials, the desired scale of production, and the environmental impact of the process.

Scale-Up Considerations for Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Mixing: Ensuring efficient mixing of the reactants is crucial for maintaining a homogeneous reaction mixture and achieving consistent product quality. The type and speed of the agitator, as well as the reactor geometry, play a significant role.

Reagent Addition: The rate of addition of methanesulfonyl chloride needs to be carefully controlled to manage the heat generated and to maintain the optimal reaction temperature.

Work-up and Purification: The isolation and purification of the final product on an industrial scale require efficient and scalable methods. This may involve extraction, washing, and crystallization or distillation. The choice of solvent for these steps is critical and should consider factors such as cost, safety, and environmental impact.

Safety: The handling of corrosive and reactive chemicals like methanesulfonyl chloride and the management of exothermic reactions are major safety concerns. mdpi.com A thorough hazard analysis is necessary before scaling up the process. The use of automated systems can reduce operator exposure and improve process control. mdpi.com

Waste Management: The process will generate byproducts, such as hydrochloride salts of the base used, and solvent waste. Developing a sustainable and cost-effective waste management strategy is an important aspect of industrial synthesis.

A detailed process development study, including reaction calorimetry and pilot-scale runs, is generally required to identify and address potential scale-up issues before moving to full-scale industrial production. acs.org

Chemical Reactivity and Reaction Mechanisms of 2 2 Thienyl Ethyl Methanesulphonate

Mechanism of the Methanesulfonate (B1217627) as a Leaving Group

The methanesulfonate (mesylate) group is widely recognized in organic chemistry as an excellent leaving group. Its efficacy stems from the stability of the resulting methanesulfonate anion. The negative charge on the anion is delocalized through resonance across the three oxygen atoms and the sulfur atom, which significantly lowers its energy and basicity. nih.gov This inherent stability makes the departure of the mesylate group from the substrate energetically favorable, thus facilitating nucleophilic substitution reactions.

The formation of 2-(2-thienyl)ethyl methanesulphonate itself typically involves the reaction of 2-(2-thienyl)ethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base. Mechanistically, this proceeds via nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the methanesulfonyl chloride, followed by elimination of a chloride ion. tue.nl

Nucleophilic Substitution Reactions (S\N1 and S\N2 Pathways)

Nucleophilic substitution reactions involving this compound can, in principle, proceed through two distinct mechanisms: the unimolecular (S\N1) and the bimolecular (S\N2) pathways.

The S\N2 mechanism is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the methanesulfonate leaving group departs. This pathway is characterized by a second-order rate law, where the rate is dependent on the concentrations of both the substrate and the nucleophile. The reaction proceeds with an inversion of stereochemistry at the reaction center. For an S\N2 reaction to be favorable, the electrophilic carbon should be sterically unhindered. wikipedia.org

The S\N1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous departure of the leaving group to form a carbocation intermediate. In the second, fast step, the nucleophile attacks the carbocation. This pathway follows a first-order rate law, dependent only on the concentration of the substrate. S\N1 reactions typically lead to a racemic mixture of products if the reaction center is chiral, as the planar carbocation can be attacked from either face. The stability of the carbocation intermediate is a crucial factor for this mechanism. wikipedia.org

Influence of Substrate Structure on Reaction Pathways

The structure of the 2-(2-thienyl)ethyl substrate plays a pivotal role in determining whether a nucleophilic substitution reaction proceeds via an S\N1 or S\N2 mechanism. The primary nature of the carbon bearing the methanesulfonate group would typically suggest a preference for the S\N2 pathway due to the relative instability of a primary carbocation and lower steric hindrance. wikipedia.org

However, the presence of the adjacent thienyl group introduces the significant possibility of neighboring group participation (NGP) , also known as anchimeric assistance . nih.govlibretexts.orgscribd.com The π-electrons of the thiophene (B33073) ring can act as an internal nucleophile, attacking the electrophilic carbon from the backside as the methanesulfonate group leaves. This participation leads to the formation of a bridged, cyclic intermediate known as a thienonium ion . libretexts.orgspcmc.ac.inresearchgate.net

The propensity for the thienyl group to participate is analogous to the well-documented neighboring group participation of the phenyl group, which forms a phenonium ion intermediate. libretexts.orgscribd.com Studies on the solvolysis of 2-phenylethyl tosylates have shown significant rate enhancements and the formation of rearranged products, providing strong evidence for this mechanistic pathway. libretexts.org It is highly probable that the sulfur-containing thiophene ring in this compound would exhibit similar, if not enhanced, neighboring group participation due to the presence of the lone pair of electrons on the sulfur atom, which can further stabilize the positive charge in the intermediate.

Alkylating Properties in Organic Transformations

Due to the excellent leaving group ability of the methanesulfonate group, this compound is an effective alkylating agent . It can be used to introduce the 2-(2-thienyl)ethyl group onto a variety of nucleophiles, including amines, thiols, carboxylates, and carbanions.

The alkylating nature of methanesulfonates is well-established. For instance, ethyl methanesulfonate (EMS) is a potent alkylating agent used in genetics to induce mutations by alkylating DNA bases. Similarly, this compound can transfer its ethyl-thienyl moiety to a nucleophilic center.

The efficiency of the alkylation reaction will depend on the strength and nature of the nucleophile, the solvent, and the reaction temperature. Strong, soft nucleophiles will generally react readily. In cases where neighboring group participation is significant, the rate of alkylation may be less sensitive to the nucleophilicity of the external reagent.

Regioselectivity and Stereochemical Aspects of Reactions

The regioselectivity and stereochemistry of reactions involving this compound are intricately linked to the operative reaction mechanism.

In a pure S\N2 reaction , the nucleophile will attack the carbon atom directly attached to the methanesulfonate group, leading to a single constitutional isomer with inverted stereochemistry at that carbon.

However, under conditions favoring neighboring group participation , the regioselectivity and stereochemistry are dictated by the formation and subsequent opening of the bridged thienonium ion intermediate. The external nucleophile can attack either of the two carbons of the bridged system that share the positive charge. In the case of the symmetrical intermediate formed from this compound, attack at either carbon would lead to the same constitutional product.

The table below summarizes the expected outcomes for the different mechanistic pathways.

| Reaction Pathway | Rate Law | Stereochemistry | Regioselectivity | Key Influencing Factor |

| S\N2 | Second Order | Inversion | Attack at Cα | Steric hindrance, Nucleophile strength |

| S\N1 with NGP | First Order | Retention | Attack at bridged intermediate | Neighboring group ability, Solvent polarity |

Applications in Advanced Organic Synthesis

Utilization in the Synthesis of Pharmacologically Active Compounds

The structural motif of a thiophene (B33073) ring connected to an ethyl group is central to the activity of numerous therapeutic agents. 2-(2-Thienyl)ethyl methanesulphonate provides an efficient pathway to construct this core, making it an important precursor in pharmaceutical chemistry.

This compound is a key starting material in the synthesis of the antiplatelet agent Ticlopidine (B1205844) and other related thieno[3,2-c]pyridine (B143518) derivatives. nih.gov The synthesis often proceeds through the formation of 2-(2'-thienyl)ethylamine, a critical intermediate. epo.orgepo.org One established method involves the conversion of 2-(2'-thienyl)ethanol to its corresponding sulfonate derivative, such as the methanesulfonate (B1217627), to create a reactive site. epo.orggoogle.com This reactive intermediate is then aminated to produce 2-(2'-thienyl)ethylamine. epo.orggoogle.com

This amine subsequently undergoes cyclization reactions to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core structure. nih.govepo.orgnih.gov For instance, a process involves reacting 2-(2-thienyl)ethylamine with formaldehyde (B43269) to achieve the cyclized pyridine (B92270) ring. google.com The final step in synthesizing Ticlopidine involves the N-alkylation of the thieno[3,2-c]pyridine core with o-chlorobenzyl chloride. google.com The versatility of the thieno[3,2-c]pyridine scaffold, made accessible from this compound, allows for the synthesis of a range of derivatives with potential therapeutic applications, including as anticancer agents. nih.govgoogle.com

This compound is a pivotal intermediate in the synthesis of several potent opioid analgesics, notably analogs of fentanyl where the N-phenethyl group is replaced by a 2-(2-thienyl)ethyl group. nih.govnih.gov Thiofentanyl and Sufentanil are prominent examples of such analogs. wikipedia.orgjscimedcentral.com The synthesis of Thiofentanyl involves substituting the phenethyl group of fentanyl with a bioisosteric thienylethyl group, a modification achieved using the methanesulfonate intermediate. nih.govwikipedia.org

A key step in the synthesis of thiofentanyl is the N-alkylation of a piperidine (B6355638) derivative with this compound. nih.govresearchgate.net In a well-documented procedure, 4-piperidone (B1582916) monohydrate hydrochloride is alkylated with 2-(thiophen-2-yl)ethyl methanesulfonate. nih.govosti.gov This reaction is typically carried out in acetonitrile (B52724) using a base such as cesium carbonate and is heated under reflux. nih.govosti.gov This specific alkylation yields N-[2-(2-thienyl)ethyl]-4-piperidinone, a crucial precursor for building the final opioid structure, with reported yields as high as 90%. nih.govresearchgate.netosti.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| 4-Piperidone monohydrate hydrochloride | This compound | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Reflux, 80°C, 5h | N-[2-(2-Thienyl)ethyl]-4-piperidinone | 90% |

Following the formation of N-[2-(2-thienyl)ethyl]-4-piperidinone, the synthesis of thiofentanyl proceeds through a series of transformations. The ketone group of the piperidinone is converted to an amino group via reductive amination with aniline. nih.govosti.gov This step, often mediated by sodium triacetoxyborohydride (B8407120) in the presence of acetic acid, yields N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine. nih.govosti.gov The final step is the acylation of this secondary amine. nih.govresearchgate.net Treatment with propionyl chloride introduces the propanamide group, completing the synthesis of thiofentanyl. nih.govresearchgate.net

A similar strategy is employed for the synthesis of sufentanil. In this case, 2-(2-thienyl)ethanol methanesulfonate is used to alkylate the piperidine nitrogen of a different intermediate, 4-(phenylamino)-4-(methoxymethyl)piperidine. google.com The resulting compound, 4-methoxymethyl-4(phenylamino)-1-(2-thienyl)-ethyl piperidine, is then acylated with an agent like propionyl chloride to yield sufentanil. google.com

Intermediate in the Synthesis of Fentanyl Analogs (e.g., Thiofentanyl, Sufentanil)

Derivatization for Amine Synthesis

The reactivity of the mesylate group makes this compound an excellent substrate for synthesizing various amine derivatives, which are valuable building blocks in their own right.

A primary application of this compound is its conversion to 2-(2-thienyl)ethylamine. epo.orggoogle.com This transformation is a classic example of nucleophilic substitution, where ammonia (B1221849) acts as the nucleophile, displacing the methanesulfonate group. epo.org Various methods have been described to achieve this amination. One approach involves reacting the methanesulfonate with ammonia at elevated temperatures and pressures. epo.orggoogle.com Another process utilizes liquid ammonia in a solvent like an alkyl ketone. epo.org To improve selectivity and minimize the formation of secondary and tertiary amine byproducts, the reaction can be conducted with ammonia gas in the presence of a metal salt, such as sodium bromide. epo.org The resulting 2-(2-thienyl)ethylamine is a versatile intermediate, most notably for the synthesis of ticlopidine and its analogs, as previously discussed. epo.orggoogle.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-thiophen-2-ylethyl methanesulfonate |

| 2-(2'-thienyl)ethylamine |

| 2-(2'-thienyl)ethanol |

| 2-(2-Thienyl)ethylamine |

| 4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

| Acetonitrile |

| Aniline |

| Cesium carbonate |

| Fentanyl |

| N-[2-(2-Thienyl)ethyl]-4-piperidinone |

| N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine |

| o-chlorobenzyl chloride |

| Propionyl chloride |

| Sodium triacetoxyborohydride |

| Sufentanil |

| Thiofentanyl |

| Ticlopidine |

| 4-(phenylamino)-4-(methoxymethyl)piperidine |

| 4-methoxymethyl-4(phenylamino)-1-(2-thienyl)-ethyl piperidine |

| 4-piperidone |

| 4-piperidone monohydrate hydrochloride |

| Ammonia |

Ammonolysis Reactions and Conditions

A primary application of this compound is its conversion to 2-(2-thienyl)ethylamine through ammonolysis. This transformation is a critical step in the synthesis of various pharmaceutical and chemical compounds. The process involves the displacement of the methanesulphonate group by an amino group from an ammonia source.

Detailed research findings indicate that this reaction is typically performed under pressure and at elevated temperatures to ensure efficient conversion. While direct ammonolysis of this compound is a known industrial process, specific conditions can be inferred from the reactions of structurally similar sulfonates. For instance, the amination of 1-(2-thienyl)-2-propanol p-toluenesulfonate, a related compound, is successfully achieved by heating with ammonia in an autoclave. google.com This suggests that similar conditions are applicable to the methanesulphonate derivative.

A Chinese patent further corroborates this by describing a method for synthesizing 2-thiophene ethylamine (B1201723) from 2-thiophene ethanol, which involves an esterification step to form a sulfonate intermediate followed by pressurized ammonolysis. mdpi.com This two-step process highlights the industrial relevance of the ammonolysis of sulfonate esters of 2-(2-thienyl)ethanol.

The reaction is generally carried out by directly reacting the sulfonate derivative with ammonia. google.com The conditions for these types of reactions are summarized in the table below.

| Parameter | Condition | Source |

| Reactant | 1-(2-thienyl)-2-propanol p-toluenesulfonate | google.com |

| Reagent | Ammonia | google.com |

| Temperature | 80 °C | google.com |

| Duration | 15 hours | google.com |

| Apparatus | Autoclave | google.com |

| Work-up | Evaporation of ammonia, addition of water and NaOH, ether extraction | google.com |

These conditions provide a foundational understanding for the ammonolysis of this compound, leading to the formation of the valuable intermediate, 2-(2-thienyl)ethylamine.

Role as a Protecting Group in Multi-Step Syntheses

In the context of multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting in subsequent chemical transformations. After the desired reactions are completed, the protecting group is removed to restore the original functionality.

A thorough review of the scientific literature does not provide any specific examples or indications that this compound is commonly or effectively utilized as a protecting group for any particular functional group. The primary reactivity of the methanesulphonate group is as a leaving group in nucleophilic substitution reactions, which is not characteristic of the stability required for a protecting group throughout various reaction conditions. Therefore, its application in this capacity is not an established strategy in organic synthesis.

Exploration in Heterocyclic Chemistry Applications

The principal role of this compound in heterocyclic chemistry is as a key precursor to 2-(2-thienyl)ethylamine. This amine is a fundamental building block for the synthesis of more complex heterocyclic structures, most notably thieno[3,2-c]pyridine derivatives. google.com

One of the most significant applications is in the synthesis of Ticlopidine, a platelet aggregation inhibitor with a thieno[3,2-c]pyridine core. google.com The synthesis of Ticlopidine can involve the conversion of 2-(2-thienyl)ethanol to its corresponding sulfonate derivative, such as the methanesulphonate. This intermediate is then reacted with a suitable amine, and subsequent cyclization yields the thieno[3,2-c]pyridine skeleton. google.com

The general pathway involves the conversion of the sulfonate to a secondary amine, which then undergoes cyclization to form the fused heterocyclic system. This underscores the importance of this compound as an intermediate that facilitates the introduction of the 2-(2-thienyl)ethyl moiety, which is essential for the final heterocyclic structure.

While direct participation of this compound in multicomponent reactions to form heterocycles is not widely reported, its role as a precursor to the crucial 2-(2-thienyl)ethylamine building block is well-established and vital for the synthesis of specific and medicinally important heterocyclic compounds.

Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(2-Thienyl)ethyl methanesulphonate. It provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of the precursor, 2-(2-thienyl)ethanol, is crucial for verifying the starting material's integrity before its conversion to the final product. The subsequent analysis of the this compound spectrum confirms the successful addition of the methanesulfonyl group.

In a typical ¹H NMR spectrum of the intermediate, 2-(2-thienyl)ethanol, the protons of the thiophene (B33073) ring appear as distinct multiplets in the aromatic region. The ethyl group protons present as two triplets: one for the methylene (B1212753) group adjacent to the thiophene ring and another for the methylene group bonded to the hydroxyl group.

Upon conversion to this compound, significant shifts in the proton signals of the ethyl group are observed. The methylene protons adjacent to the newly formed methanesulfonate (B1217627) ester linkage are deshielded and shift downfield due to the electron-withdrawing nature of the sulfonate group. A new singlet appears in the spectrum, corresponding to the methyl protons of the methanesulfonyl group.

Interactive Table 1: ¹H NMR Spectral Data

| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2-(2-thienyl)ethanol | Thiophene-H5 | ~7.15 | dd | J = 5.0, 1.4 |

| Thiophene-H3 | ~6.86 | m | ||

| Thiophene-H4 | ~6.94 | dd | J = 5.0, 3.5 | |

| -CH₂- (adjacent to thiophene) | ~3.05 | t | J ≈ 6.5 | |

| -CH₂- (adjacent to OH) | ~3.81 | t | J ≈ 6.5 | |

| -OH | Variable | s (broad) | ||

| This compound | Thiophene-H5 | ~7.20 | d | J ≈ 5.0 |

| Thiophene-H3 | ~6.90 | d | J ≈ 3.0 | |

| Thiophene-H4 | ~6.98 | dd | J = 5.0, 3.5 | |

| -CH₂- (adjacent to thiophene) | ~3.25 | t | J ≈ 6.8 | |

| -CH₂- (adjacent to OSO₂) | ~4.40 | t | J ≈ 6.8 |

Note: The chemical shifts for this compound are predicted based on the known shifts for the precursor and the typical electronic effects of a methanesulfonyl group.

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing the number of unique carbon environments and their electronic state. For this compound, distinct signals are expected for the carbons of the thiophene ring, the ethyl chain, and the methanesulfonyl group.

The carbons of the thiophene ring typically resonate in the range of 120-140 ppm. The ethyl carbons show a significant downfield shift for the carbon atom bonded to the oxygen of the methanesulfonate ester, as compared to the precursor alcohol. A characteristic signal for the methyl carbon of the methanesulfonyl group appears around 37-40 ppm.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C2 | ~140.5 |

| Thiophene-C5 | ~127.0 |

| Thiophene-C3 | ~125.5 |

| Thiophene-C4 | ~124.0 |

| -CH₂- (adjacent to OSO₂) | ~69.0 |

| -CH₂- (adjacent to thiophene) | ~30.5 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and assessing its purity by identifying potential impurities.

GC/MS is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In this technique, the compound is first separated from other components in a mixture by gas chromatography and then directly introduced into the mass spectrometer for ionization and detection.

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (206.28 g/mol ). globalresearchonline.net The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would include the loss of the methanesulfonyl group, cleavage of the ethyl chain, and fragmentation of the thiophene ring. The presence of a GC-MS spectrum for this compound is noted in public databases. researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile or thermally labile compounds, and it is also applicable to compounds like this compound. A reverse-phase HPLC method is typically employed for compounds of this nature.

A common setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The ratio of these solvents can be adjusted to achieve optimal separation of the main compound from any impurities. Detection is usually performed using a UV detector, as the thiophene ring provides a suitable chromophore. For applications where the eluent is directed to a mass spectrometer (LC-MS), a volatile buffer like formic acid may be added to the mobile phase.

Interactive Table 3: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water gradient |

| Detector | UV at a wavelength around 230-254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This method allows for the separation and quantification of this compound, providing a precise measure of its purity.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography (GC) stands as a pivotal analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an indispensable tool for its identification and quantification in complex matrices. The inherent volatility and thermal stability of this compound make it well-suited for GC analysis.

Research efforts focusing on related structures, such as various thiophene derivatives and alkyl methanesulfonates, provide a solid foundation for developing robust analytical methods for the target compound. researchgate.netresearchgate.net While specific, detailed research findings on the gas chromatographic analysis of this compound are not extensively published, a scientifically sound method can be extrapolated from the analysis of its constituent chemical classes. For instance, the analysis of alkyl mesylates in pharmaceutical ingredients often employs capillary GC with either flame ionization detection (FID) or mass spectrometry (MS). globalresearchonline.netnih.gov

A typical GC analysis involves injecting the sample into a heated inlet, which vaporizes the compound. An inert carrier gas, such as helium, then transports the vaporized analyte through a long, thin column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column's inner wall and the mobile gas phase. Compounds with a higher affinity for the stationary phase travel slower, resulting in longer retention times.

For this compound, a mid-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be appropriate. This choice considers the polarity introduced by the methanesulfonate group and the thiophene ring. The temperature of the GC oven is typically programmed to increase over time, which helps in eluting compounds with a wide range of boiling points.

Following separation in the column, the analyte proceeds to a detector. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification by providing a unique mass spectrum based on the fragmentation pattern of the molecule. A GC-MS spectrum for this compound is available in public databases, confirming its successful analysis by this technique. nih.gov

A hypothetical, yet representative, set of GC parameters for the analysis of this compound is presented in the data table below. These parameters are synthesized from established methods for thiophenes and methanesulfonate esters. researchgate.netglobalresearchonline.netjapsonline.com

Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Column | |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Length | 30 m |

| Internal Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Temperatures | |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Detector (MS) | Transfer Line: 280 °C, Ion Source: 230 °C |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Injection | |

| Mode | Splitless |

| Injection Volume | 1 µL |

| Detector | |

| Type | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

The detailed research findings from the analysis of related compounds underscore the importance of careful method development and validation. For instance, in the trace analysis of alkyl methanesulfonates in pharmaceutical substances, parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are rigorously evaluated to ensure the reliability of the results. nih.gov Similar validation would be essential for any GC method developed for this compound.

Computational and Theoretical Investigations of 2 2 Thienyl Ethyl Methanesulphonate

Molecular Orbital Theory and Electronic Structure Analysis

The electronic structure of 2-(2-thienyl)ethyl methanesulphonate dictates its reactivity. Computational methods, particularly those based on molecular orbital theory, can provide a detailed picture of electron distribution, orbital energies, and bonding characteristics.

While specific, in-depth computational studies on this compound are not widely available in peer-reviewed literature, its fundamental electronic properties can be understood by analyzing its constituent parts: the thiophene (B33073) ring, the ethyl linker, and the methanesulphonate (mesylate) group. The thiophene ring is an electron-rich aromatic system, while the methanesulphonate is a potent electron-withdrawing group, making it an excellent leaving group in nucleophilic substitution reactions.

Publicly available computed data from databases like PubChem provide a starting point for understanding its molecular characteristics. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.3 g/mol | Computed by PubChem 2.2 |

| XLogP3 | 1.4 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 206.00713652 Da | Computed by PubChem 2.2 |

| Polar Surface Area | 51.75 Ų | Computed by Cactvs 3.4.8.18 |

This data is computationally generated and provides estimated values for key molecular descriptors. nih.gov

Further computational analysis, such as Density Functional Theory (DFT) calculations, would allow for the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be centered on the anti-bonding orbitals associated with the carbon-oxygen bond of the ethyl mesylate group, indicating the site susceptible to nucleophilic attack.

Theoretical studies on the related, simpler compound, ethyl methanesulphonate, have utilized Natural Bond Orbital (NBO) analysis to understand its electronic structure. nih.gov Such analysis on this compound would likely reveal the characteristics of the methanesulphonate anion as a good leaving group, attributed to the rearrangement and stabilization of electronic charge after alkylation. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of reactions involving this compound is crucial for its application in synthesis. Computational modeling can map out the potential energy surface for a given reaction, identifying the low-energy pathways and characterizing the structure and energy of transition states.

As an alkylating agent, this compound is expected to react with nucleophiles. The mechanism of this alkylation can be investigated computationally. For the related compound, ethyl methanesulphonate, it is known to alkylate nucleophilic sites through a mixed SN1/SN2 reaction mechanism. nih.gov Computational studies could determine the preferred mechanistic pathway for this compound, which may be influenced by the steric and electronic contributions of the thiophene moiety.

A typical computational workflow would involve:

Reactant and Product Optimization: The geometries of the reactants (e.g., this compound and a nucleophile) and the final products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be run to confirm that the identified transition state correctly connects the desired reactants and products.

Although no specific studies modeling the reaction pathways of this compound have been published, the methodologies are well-established for analogous systems.

Ligand-Receptor Interaction Modeling in Derivatized Forms

The 2-(2-thienyl)ethyl moiety is a common scaffold in pharmacologically active compounds. Computational modeling, specifically molecular docking and molecular dynamics simulations, can be used to study how derivatives of this compound might interact with biological receptors.

The process involves:

Building a Library: Creating a virtual library of derivatives where the methanesulphonate group has been replaced by various other functional groups.

Receptor Preparation: Obtaining the 3D structure of a target receptor, often from a protein database.

Molecular Docking: Computationally placing the derivatized ligands into the binding site of the receptor to predict the preferred binding orientation and affinity. The scoring functions used in docking estimate the binding free energy.

Molecular Dynamics (MD) Simulation: For the most promising ligand-receptor complexes identified through docking, MD simulations can be run to study the stability of the complex over time and to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking with the thiophene ring) in a more dynamic, solvated environment.

For instance, the structurally related compound 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate (B104242) is an intermediate in the synthesis of the antiplatelet agent clopidogrel, which targets the P2Y12 receptor. nih.govresearchgate.net This highlights the potential for the thiophene-ethyl scaffold to be incorporated into molecules designed to interact with specific biological targets. Modeling studies on such derivatives would be essential for understanding their structure-activity relationships (SAR).

Predictive Studies for Novel Synthetic Transformations

Computational chemistry can be a predictive tool for exploring novel synthetic transformations of this compound beyond its role as a simple alkylating agent.

DFT calculations can be used to predict the reactivity of different sites within the molecule. For example, while the primary reactive site is the carbon bearing the mesylate group, computational methods could explore the possibility of reactions involving the thiophene ring, such as electrophilic substitution, and predict the regioselectivity of such reactions.

Furthermore, predictive modeling can be used to design new reactions. By calculating the activation barriers for the reaction of this compound with a wide range of nucleophiles or under various catalytic conditions, chemists can prioritize which reactions are most likely to be successful in the lab. This in silico screening can save significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed for a series of related thienyl-containing compounds. nih.gov While no specific QSAR studies on this compound were identified, such a study would involve:

Synthesizing a library of analogues.

Measuring a specific property (e.g., reaction rate, biological activity).

Calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for each analogue.

Developing a statistical model that correlates the descriptors with the observed activity.

This model could then be used to predict the activity of new, unsynthesized compounds, guiding the design of molecules with enhanced properties.

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2-(2-thienyl)ethyl methanesulphonate traditionally involves the use of methanesulfonyl chloride and a base, such as triethylamine (B128534) or pyridine (B92270), in a chlorinated solvent like dichloromethane (B109758). commonorganicchemistry.com While effective, these methods often generate significant waste and utilize hazardous materials. Future research is increasingly focused on developing greener, more sustainable synthetic routes.

Key areas of development in the green synthesis of this and related sulfonate esters include:

Water-Based Methodologies: The use of water as a solvent is a cornerstone of green chemistry. Research into Schotten-Baumann-type reactions in water, promoted by potassium hydroxide (B78521) and a catalytic amount of an amine, has shown promise for the tosylation and mesylation of primary alcohols. rsc.org Adapting such a water-solvent method for the synthesis of this compound from 2-(2-thienyl)ethanol could significantly reduce the environmental impact by eliminating organic solvents.

Catalytic Approaches: The development of catalytic mesylation processes can improve efficiency and reduce waste. "Intermediate" Lewis acids have been shown to be effective catalysts for the mesylation of alcohols like trifluoroethanol, with the only byproduct being easily removable hydrochloric acid. acs.org Exploring similar catalytic systems for the synthesis of this compound could lead to highly efficient and clean production methods.

Chromatography-Free Purification: Chromatographic purification is a major source of solvent waste in chemical synthesis. Developing reaction conditions that lead to high purity products, which can be isolated by simple filtration or crystallization, is a key goal of green chemistry. researchgate.net Research into optimized reaction conditions and the use of specific catalysts or reagents can facilitate chromatography-free synthesis of aryl mesylates and, by extension, this compound. researchgate.net

Alternative Reagents: Investigating alternatives to methanesulfonyl chloride, such as methanesulfonic anhydride, can circumvent the formation of chlorinated byproducts. commonorganicchemistry.com Additionally, exploring solid-supported reagents or enzyme-catalyzed reactions could offer even more environmentally benign synthetic pathways.

The successful implementation of these green chemistry principles would not only make the production of this compound more sustainable but also more cost-effective for its potential large-scale applications.

Exploration in Material Science and Polymer Chemistry

The thiophene (B33073) moiety is a fundamental building block in the field of organic electronics due to its excellent electronic and optical properties. numberanalytics.comnumberanalytics.com Thiophene-based polymers are utilized in a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.comd-nb.inforesearchgate.net this compound represents a potentially valuable monomer for the synthesis of novel thiophene-containing polymers.

Future research in this area could focus on:

Polymerization via Sulfonate Ester Chemistry: The methanesulphonate group is an excellent leaving group, which could be exploited in polymerization reactions. For instance, it could be used in polycondensation reactions where the sulfonate is displaced by a nucleophilic comonomer. The synthesis of polythiophenes bearing alkylsulfonic acid esters in the side chain has been reported, demonstrating the compatibility of the sulfonate group with polymerization conditions. rsc.org

Functional Polymer Synthesis: The 2-(2-thienyl)ethyl group can be incorporated as a side chain in various polymers. For example, thiophene-substituted 2-oxazolines and 2-oxazines have been synthesized and polymerized to create precursors for conductive polymers. helsinki.fi this compound could be used to functionalize existing polymers by reacting it with nucleophilic side chains, thereby introducing the thiophene unit for subsequent cross-linking or electronic modification.

Surface Modification: The reactivity of the mesylate group makes this compound a candidate for surface modification of materials. It could be used to graft thiophene units onto the surface of inorganic or organic substrates, thereby altering their surface properties for applications in sensors or as charge-injection layers in electronic devices.

Development of Novel Conjugated Polymers: While the ethyl linker separates the thiophene ring from the sulfonate group, innovative polymerization strategies could potentially lead to new classes of conjugated materials. For example, in-situ conversion of the mesylate group during polymerization could lead to novel polymer architectures. The development of new thiophene-based polymers with tailored properties remains a very active area of research. nih.gov

The exploration of this compound in material science and polymer chemistry is still in its early stages, but the potential for creating new functional materials with unique electronic and optical properties is significant.

Design of Novel Therapeutic Agents based on its Scaffolding

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of biological activities. nih.govrsc.org These activities include anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govnih.govscirp.org The 2-(2-thienyl)ethyl moiety provides a versatile platform for the design of new therapeutic agents.

Future research in this domain could be directed towards:

Structure-Activity Relationship (SAR) Studies: The methanesulphonate group can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a large library of derivatives. By systematically varying the group attached to the ethyl linker, researchers can perform detailed SAR studies to identify compounds with potent and selective biological activity. Thiophene derivatives have been extensively studied as anticancer agents, with their activity often depending on the nature and position of substituents. nih.gov

Targeting Specific Biological Pathways: Thiophene-based compounds are known to interact with a variety of biological targets, including enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) in the inflammatory cascade, and protein kinases in cancer signaling pathways. nih.govnih.gov The 2-(2-thienyl)ethyl scaffold can be used to design molecules that target specific enzymes or receptors. For instance, computational tools like molecular docking can be used to predict the binding of novel derivatives to target proteins. nih.gov

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring in drug design, which can lead to improved pharmacological properties. nih.gov The 2-(2-thienyl)ethyl scaffold can be incorporated into known drug molecules to explore the effects of this bioisosteric replacement on efficacy and safety.

Prodrug Design: The methanesulphonate itself could potentially be part of a prodrug strategy, where the compound is metabolized in the body to release the active drug. However, it is important to consider the potential for the formation of reactive metabolites from thiophene-containing drugs. acs.org

The design of novel therapeutic agents based on the 2-(2-thienyl)ethyl scaffold is a promising area of research, with the potential to lead to the discovery of new drugs for a variety of diseases.

Advanced Mechanistic Elucidations through Spectroscopic and Computational Integration

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity in various applications. The integration of advanced spectroscopic techniques and computational chemistry provides powerful tools for these mechanistic elucidations.

Future research in this area will likely involve:

Kinetic and Computational Studies of Nucleophilic Substitution: The hydrolysis of sulfonate esters has been a subject of debate, with evidence for both stepwise and concerted mechanisms. scite.ainih.govacs.org Detailed kinetic studies of the reactions of this compound with various nucleophiles, combined with high-level computational modeling (e.g., Density Functional Theory - DFT), can provide a clear picture of the transition states and any potential intermediates involved. scite.airsc.orgresearchgate.net This understanding is critical for controlling reaction outcomes.

Spectroscopic Characterization of Intermediates and Products: Techniques such as in-situ FTIR and Raman spectroscopy can be used to monitor the progress of reactions involving this compound and to identify transient intermediates. nih.gov Advanced mass spectrometry techniques, such as trapped ion mobility spectrometry, can provide detailed structural information about the products and byproducts of these reactions. acs.org

Conformational Analysis: The conformational preferences of this compound can influence its reactivity. Spectroscopic methods, in conjunction with computational modeling, can be used to determine the stable conformers of the molecule in different environments. nih.gov

Elucidation of Polymerization Mechanisms: If used as a monomer, understanding the mechanism of polymerization is essential for controlling the properties of the resulting polymer. Spectroscopic and computational tools can be used to study the initiation, propagation, and termination steps of the polymerization process.

The synergy between experimental and theoretical approaches will be instrumental in building a comprehensive understanding of the chemical behavior of this compound, which will in turn accelerate its development for various applications.

Q & A

Q. What safety precautions are necessary when handling 2-(2-Thienyl)ethyl methanesulphonate in laboratory settings?

- Methodological Answer : Due to structural similarities to alkyl methanesulphonates (e.g., ethyl methanesulphonate), which are classified as Group 2B carcinogens (possibly carcinogenic to humans), researchers must adhere to strict safety protocols. Use fume hoods, nitrile gloves, and lab coats to avoid inhalation, skin contact, or ingestion. In case of exposure, follow first-aid measures such as rinsing eyes with water for 15 minutes and seeking medical attention . Stability during storage is critical; avoid prolonged storage as degradation may increase hazards .

Q. How is this compound synthesized, and what solvents are typically used?

- Methodological Answer : A common synthesis involves reacting a thienyl-containing precursor (e.g., trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-N,N-dimethylcarbamoyl-cyclohexylamine) with methanesulfonic acid in a solvent system. Polar aprotic solvents like dichloromethane or acetone are preferred for their ability to dissolve both the precursor and methanesulfonic acid, facilitating salt formation. Post-reaction isolation involves crystallization or filtration, with purity confirmed via HPLC .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR to identify thienyl and methanesulphonate moieties, IR spectroscopy for sulfonate group detection (~1350–1170 cm⁻¹ S=O stretching), and mass spectrometry (ESI-MS) to verify molecular ion peaks. Elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How does solvent selection impact the yield and purity of this compound during synthesis?

- Methodological Answer : Solvent polarity and proticity critically influence reaction kinetics and crystal lattice formation. For instance, using acetone (polar aprotic) enhances nucleophilic substitution rates compared to ethanol (protic), which may protonate the thienyl intermediate, reducing reactivity. Post-synthesis, solvent mixtures (e.g., acetone/hexane) improve crystallization efficiency, yielding >95% purity .

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Conflicting data may arise from impurities (e.g., residual methanesulfonic acid) accelerating hydrolysis. Use buffered solutions (pH 4–7) to isolate degradation pathways. For thermal stability, differential scanning calorimetry (DSC) identifies decomposition onset temperatures .

Q. How does the thienyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-rich thienyl group enhances the leaving group ability of the methanesulphonate moiety via resonance stabilization of the transition state. Comparative studies with phenyl analogs show faster reaction rates in SN2 mechanisms (e.g., with piperidine derivatives). Kinetic assays (e.g., UV-Vis monitoring of byproduct formation) quantify this effect .

Q. What derivatization strategies expand the utility of this compound in synthesizing bioactive compounds?

- Methodological Answer : The compound serves as a key intermediate for introducing thienyl-ethyl motifs into drug candidates. For example, coupling with amino acids via Mitsunobu reactions or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) extends its application in antipsychotic or anticoagulant analogs. Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures minimal side products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of methanesulphonate derivatives?

- Methodological Answer : Variability often stems from differences in test models (e.g., in vitro vs. in vivo) or impurity profiles. Conduct structure-activity relationship (SAR) studies to isolate the toxicity contribution of the thienyl group versus the methanesulphonate moiety. Use Ames tests for mutagenicity and zebrafish models for developmental toxicity to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。